8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
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Overview
Description
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a chemical compound belonging to the class of triazolobenzodiazepines. This class of compounds is known for its pharmacological properties, particularly its use as central nervous system depressants. These compounds are often used for their sedative, anxiolytic, and hypnotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves the reaction of 2-amino-5-chlorobenzophenone with various reagents to form the triazolo ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques like HPLC and NMR spectroscopy is common to verify the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Scientific Research Applications
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of triazolobenzodiazepines.
Biology: Investigated for its effects on various biological systems, particularly its interaction with GABA receptors.
Medicine: Explored for its potential therapeutic effects in treating anxiety, insomnia, and other CNS disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the GABA-A receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Triazolam: Another triazolobenzodiazepine with similar sedative and anxiolytic properties.
Rilmazafone: A prodrug that is metabolized into an active benzodiazepine with sedative effects.
Flualprazolam: A designer benzodiazepine with structural similarities and potent effects.
Uniqueness
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ethenyl group differentiates it from other compounds in the same class, potentially leading to variations in its pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C18H12Cl2N4 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H12Cl2N4/c1-2-16-22-23-17-10-21-18(12-5-3-4-6-14(12)20)13-9-11(19)7-8-15(13)24(16)17/h2-9H,1,10H2 |
InChI Key |
OGNCYQVDTHDTBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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